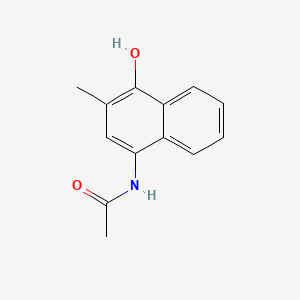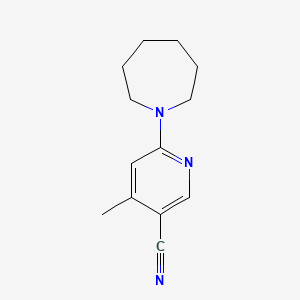
6-(Azepan-1-yl)-4-methylnicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Azepan-1-yl)-4-methylnicotinonitrile is a heterocyclic compound that features a nicotinonitrile core substituted with an azepane ring and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azepan-1-yl)-4-methylnicotinonitrile typically involves the nucleophilic substitution of a suitable nicotinonitrile derivative with azepane. One common method involves the reaction of 4-methylnicotinonitrile with azepane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
6-(Azepan-1-yl)-4-methylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in DMF or DMSO.
Major Products Formed
Oxidation: Oxidized derivatives of the nicotinonitrile core.
Reduction: Reduced forms of the azepane ring or the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-(Azepan-1-yl)-4-methylnicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
作用機序
6-(アゼパン-1-イル)-4-メチルニコチノニトリルの作用機序は、特定の分子標的との相互作用を含みます。医学的応用では、受容体や酵素に結合し、それらの活性を調節することにより作用する場合があります。 正確な経路と標的は、特定の用途や関与する生物学的システムによって異なる場合があります .
6. 類似の化合物との比較
類似の化合物
1-(アゼパン-1-イル)ドデカン-1-オン: 経皮薬物送達における浸透促進効果で知られています。
1-(2-(アゼパン-1-イル)ニコチノイル)グアニジン: 特にHIV-1に対する抗ウイルス作用について調査されています.
Azone®(1-ドデシルアザシクロヘプタン-2-オン): 化学浸透促進剤として広く研究されています.
独自性
6-(アゼパン-1-イル)-4-メチルニコチノニトリルは、特定の置換パターンによってユニークであり、独自の化学的および生物学的特性を付与します。 アゼパン環とニコチノニトリルコアの組み合わせにより、さまざまな用途に適した汎用性の高い化合物となり、他の類似の化合物とは区別されます .
類似化合物との比較
Similar Compounds
1-(Azepan-1-yl)dodecan-1-one: Known for its penetration-enhancing properties in transdermal drug delivery.
1-(2-(Azepan-1-yl)nicotinoyl)guanidine: Investigated for its antiviral properties, particularly against HIV-1.
Azone® (1-dodecylazacycloheptan-2-one): Widely studied as a chemical penetration enhancer.
Uniqueness
6-(Azepan-1-yl)-4-methylnicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an azepane ring and a nicotinonitrile core makes it a versatile compound for various applications, distinguishing it from other similar compounds .
特性
分子式 |
C13H17N3 |
|---|---|
分子量 |
215.29 g/mol |
IUPAC名 |
6-(azepan-1-yl)-4-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H17N3/c1-11-8-13(15-10-12(11)9-14)16-6-4-2-3-5-7-16/h8,10H,2-7H2,1H3 |
InChIキー |
CKLXVHJUCNTDBL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1C#N)N2CCCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


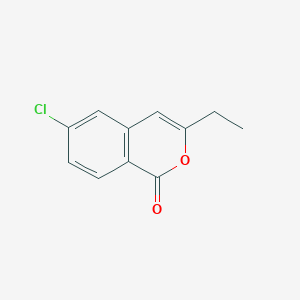

![Cyclohexanol, 1-[3-(trimethylsilyl)-1-propynyl]-](/img/structure/B11892581.png)


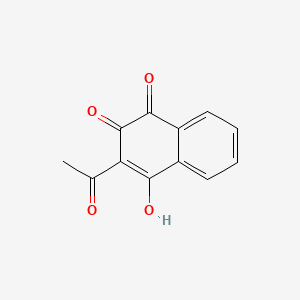

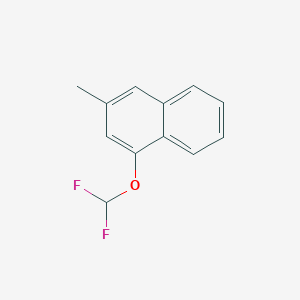
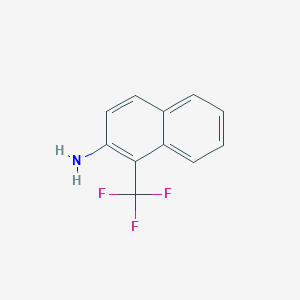

![2,4-Dioxo-1,3-diazaspiro[4.5]decane-7-carboxylic acid](/img/structure/B11892662.png)

